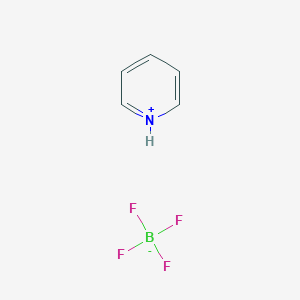

Pyridinium tetrafluoroborate

Descripción

Pyridinium tetrafluoroborate (C₅H₆N·BF₄) is a pyridinium salt comprising a protonated pyridine cation and a tetrafluoroborate anion. It is synthesized via the reaction of pyridine with tetrafluoroboric acid (HBF₄) and is characterized by its crystalline structure, low hygroscopicity, and stability under ambient conditions . Its trigonal crystal lattice (space group R3m) undergoes a phase transition at 202 K, accompanied by reorientation dynamics of both cations and anions . This compound is widely used in organic synthesis as an intermediate or promoter in radical reactions, deaminative functionalization, and cross-coupling catalysis .

Propiedades

Número CAS |

505-07-7 |

|---|---|

Fórmula molecular |

C5H6BF4N |

Peso molecular |

166.91 g/mol |

Nombre IUPAC |

pyridin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C5H5N.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q;-1/p+1 |

Clave InChI |

XQWGWUVFHYKJNZ-UHFFFAOYSA-O |

SMILES canónico |

[B-](F)(F)(F)F.C1=CC=[NH+]C=C1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Coupling Reagents in Peptide Synthesis

Pyridinium tetrafluoroborate derivatives, particularly 2-bromo-1-ethyl this compound, are widely employed as coupling reagents in peptide synthesis. They facilitate the formation of amides and esters through efficient amidation and esterification reactions. Notably, these compounds exhibit high reactivity with minimal racemization, making them ideal for synthesizing complex peptides like cyclosporin A fragments and dolastatin 15 pentapeptide moieties .

Mechanochemical Reactions

Recent studies have highlighted the use of this compound in mechanochemical settings. For instance, it has been successfully utilized in deaminative arylation reactions of aryl amides, leading to the production of arylated ketones with fluorine substituents. The presence of fluorine enhances the reactivity and bioavailability of organic molecules, making them valuable in pharmaceutical research .

Materials Science Applications

Nonlinear Optical Materials

This compound has been investigated for its potential in nonlinear optical applications. Research has shown that this compound can be incorporated into thin films for devices that exploit nonlinear optical properties. The unique characteristics of ultrathin metal films formed using this compound contribute to advancements in optical device fabrication .

Hydrogen Storage and Catalysis

In materials science, this compound derivatives have been explored for their role in hydrogen storage technologies. The reversible adsorption capabilities of palladium thin films enhanced by this compound enable their use as catalysts in fuel cells, offering a sustainable alternative to traditional platinum-based systems .

Biological Applications

Cyanylation Reagents

1-Cyano-4-(dimethylamino)this compound is employed as a cyanylation reagent for modifying protein sulfhydryl groups. This application is crucial for preparing protein-polysaccharide conjugates, which have implications in drug delivery and vaccine development .

Table 1: Summary of this compound Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Synthetic Chemistry | Peptide synthesis (amide formation) | High reactivity, low racemization |

| Mechanochemical reactions (aryl amide arylation) | Enhanced product scope with fluorinated compounds | |

| Materials Science | Nonlinear optical materials | Unique optical properties for advanced devices |

| Hydrogen storage and catalysis | Sustainable alternatives to platinum catalysts | |

| Biological Applications | Cyanylation of protein sulfhydryl groups | Development of drug delivery systems |

Case Studies

Case Study 1: Peptide Synthesis Using this compound

In a study conducted by researchers at the University of Tokyo, 2-bromo-1-ethyl this compound was utilized to synthesize a series of oligopeptides containing N-methyl amino acid residues. The results showed excellent yields and minimal racemization, confirming the reagent's effectiveness in complex peptide synthesis .

Case Study 2: Mechanochemical Arylation

A recent investigation into the mechanochemical applications of this compound demonstrated its utility in arylating ketones with fluorine substituents. The study established optimized reaction conditions that allowed for high yields while minimizing environmental impact, showcasing the compound's potential as a green chemistry alternative .

Análisis De Reacciones Químicas

Chemical Reactions Involving Pyridinium Tetrafluoroborate

This compound participates in several notable chemical reactions, which can be categorized as follows:

Deaminative Arylation Reactions

This compound has been successfully utilized in deaminative arylation reactions, particularly in the functionalization of amides. This process allows for the activation of C–N bonds without the need for transition metals, adhering to green chemistry principles. The mechanism involves the nucleophilic attack on amide carbonyls, leading to biaryl ketones.

Glycosylation Processes

This compound has also been explored in glycosylation reactions, where it acts as a catalyst to achieve stereoselective synthesis of O-aryl glycosides. The dual hydrogen bonding interactions provided by this salt significantly enhance the nucleophilicity of phenols, allowing for high selectivity in product formation.

Stability and Reactivity

This compound is stable under ambient conditions but exhibits sensitivity to moisture. It can engage in metathesis reactions with various halides and is characterized by low vapor pressure and high thermal stability, making it suitable for diverse applications in synthetic chemistry.

Comparación Con Compuestos Similares

Pyridinium vs. Substituted Pyridinium Salts

- 2,6-Dichloropyridinium Tetrafluoroborate : The introduction of electron-withdrawing chlorine substituents at the 2,6-positions enhances crystallinity and reduces hygroscopicity compared to unsubstituted this compound. This modification improves handling and reactivity in hydrofluorination reactions .

- Butylthis compound ([C₄py][BF₄]): Alkylation of the pyridinium cation (e.g., n-butyl substitution) transforms the compound into an ionic liquid (IL). Unlike the parent compound, [C₄py][BF₄] exhibits liquid behavior at room temperature and distinct thermal properties, such as anomalous heat capacity trends in crystal-phase IL models .

| Property | Pyridinium BF₄ | 2,6-Dichloropyridinium BF₄ | Butylpyridinium BF₄ |

|---|---|---|---|

| Crystallinity | High | Higher | Low (ionic liquid) |

| Hygroscopicity | Low | Very low | Moderate |

| Phase Transition (K) | 202 | Not reported | N/A (liquid above 298 K) |

| Thermal Stability | Stable up to 250°C | Similar | Lower (~150°C) |

Tetrafluoroborate vs. Other Anions

Replacing BF₄⁻ with anions like PF₆⁻ or triflate (OTf⁻) alters solubility and reactivity. For example:

Deaminative Functionalization

This compound serves as a key intermediate in deaminative pathways. For instance:

- Comparison with Pyrylium Tetrafluoroborate: Pyrylium salts (e.g., 2,4,6-triphenylpyrylium BF₄) are more electrophilic, enabling direct arylation of carbonyl groups without transition-metal catalysts. Pyridinium salts, however, require mechanochemical activation (e.g., ball milling with barium titanate) to generate radicals for C–N bond cleavage .

- Chlorination vs. Arylation : this compound facilitates chloride substitution via anion exchange, whereas analogous ammonium or imidazolium salts (e.g., [C₄mim][BF₄]) lack this reactivity .

Cross-Coupling Reactions

- Suzuki Coupling : this compound derivatives like (E)-1-(3-oxobut-1-enyl)pyridinium BF₄ act as electrophilic partners for boronic acids, outperforming traditional aryl halides in stereoselectivity .

Key Research Findings

Phase Transition Dynamics : this compound exhibits coupled cation-anion reorientation at 202 K, with rotational correlation times converging to 10⁻¹⁰ s .

Radical Generation: Mechanochemical activation of pyridinium BF₄ generates aryl radicals for deaminative arylation, a pathway absent in triflate or hexafluorophosphate analogs .

Thermal Outliers : Pyridinium BF₄ and [C₄py][BF₄] deviate from heat capacity models, suggesting unique crystal-phase interactions .

Q & A

Q. What are the standard protocols for synthesizing pyridinium tetrafluoroborate derivatives in a laboratory setting?

this compound salts are typically synthesized via protonation of pyridine derivatives using tetrafluoroboric acid (HBF₄) under controlled conditions. For example:

- Electrophilic cyanation : 1-Cyano-4-(dimethylamino)this compound is prepared by reacting pyridine derivatives with cyanating agents in the presence of HBF₄, yielding >98% purity under inert atmospheres and low temperatures .

- Quaternary ammonium formation : Alkylation of pyridine with alkyl halides followed by anion exchange with NaBF₄ produces salts like N-butylthis compound, requiring strict moisture control due to hygroscopicity .

Key considerations: Use anhydrous solvents (e.g., acetonitrile), monitor reaction progress via NMR, and purify via recrystallization from ethanol/ether mixtures .

Q. What safety protocols are critical when handling this compound salts?

These salts exhibit acute oral toxicity (OSHA Category 4), severe skin/eye irritation (Category 1), and decomposition risks under moisture or heat . Essential precautions include:

Q. How are this compound salts characterized for purity and structural confirmation?

Standard methodologies include:

- Elemental analysis : Verify C, H, N content (e.g., deviations <0.3% indicate high purity) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm protonation (e.g., pyridinium proton resonance at δ 8.5–9.5 ppm) .

- Melting point determination : Compare observed values (e.g., 198°C for 1-cyano-4-(dimethylamino)this compound) with literature .

Advanced Research Questions

Q. How do non-covalent interactions in this compound salts influence their catalytic activity in stereoselective synthesis?

The π-stacking and hydrogen-bonding networks in pyridinium salts enable precise stereocontrol. For example:

- O-Aryl glycoside synthesis : Pyridinium salts act as organocatalysts, leveraging N–H⋯F and C–H⋯F interactions to stabilize transition states, achieving >90% enantiomeric excess (ee) .

- Diels-Alder reactions : Steric hindrance from 2-substituted pyridinium salts dictates Z/E isomer ratios (e.g., bulky groups favor Z-isomers kinetically) .

Mechanistic insight: Crystallographic studies reveal intramolecular N–H⋯S/F hydrogen bonds that preorganize reactive sites .

Q. What advanced techniques resolve structural contradictions in this compound salts?

Discrepancies in reported crystal structures (e.g., torsional angles, hydrogen-bond lengths) are resolved via:

- Single-crystal X-ray diffraction (SCXRD) : High-resolution data (R-factor <0.03) at 100 K minimize thermal motion artifacts. For example, two conformers of 2-[(diisopropylthiophosphoryl)amino]this compound show S–P–N–C torsion angles of 18.7° vs. 35.1°, attributed to packing effects .

- Dynamic NMR : ²H NMR at 120–290 K tracks cation reorientation in ferroelectric phases, correlating motion with phase transitions (T = 204 K, 238.7 K) .

Q. How do thermophysical properties of this compound ionic liquids (ILs) vary with alkyl chain length?

Increasing alkyl chain length on the cation alters properties systematically:

Q. What role do this compound salts play in radical C(sp³)–H bond activation?

In Selectfluor®-mediated reactions, this compound (pKa ≈3.4) acts as a weakly acidic additive, facilitating proton-coupled electron transfer (PCET). However, its lower yield (36% vs. 65% for TEA·HBF₄) stems from inefficient stabilization of radical intermediates compared to stronger bases .

Q. How are this compound salts applied in bioconjugate chemistry?

1-Cyano-4-dimethylaminothis compound (CDAP) activates polysaccharides for protein conjugation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.